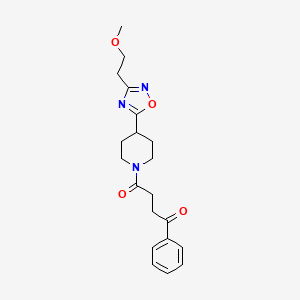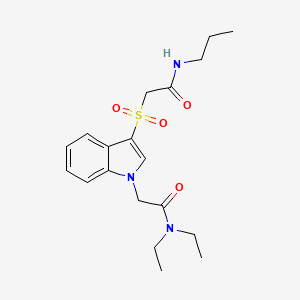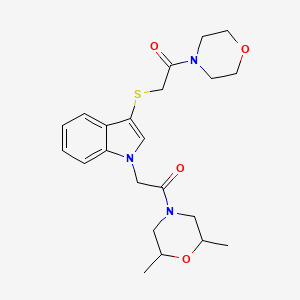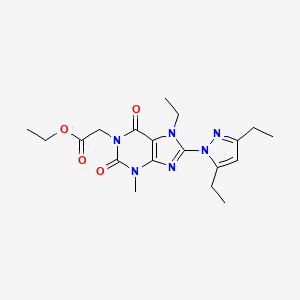
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is an organic molecule with potential applications in various scientific fields. Its structure comprises a piperidine ring attached to a phenylbutane-dione backbone, integrated with a methoxyethyl-1,2,4-oxadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:
Formation of 1,2,4-oxadiazole ring: Start with the appropriate hydrazide and ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Piperidine attachment: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Methoxyethyl integration: Incorporate the methoxyethyl group via an alkylation reaction.
Phenylbutane-dione assembly: Finally, the addition of phenylbutane-dione is achieved through a Friedel-Crafts acylation reaction under acidic conditions.
Industrial Production Methods: Industrial scale production may utilize optimized versions of the above reactions, often employing continuous flow chemistry techniques to enhance yield and reduce waste. High-pressure reactors and automated processes could be implemented for scaling up the production.
Types of Reactions:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or acids under strong oxidizing conditions like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups in the phenylbutane-dione moiety can undergo reduction to form secondary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in substitution reactions with electrophilic or nucleophilic reagents, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or electrophiles like acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds diverse applications across various fields due to its unique structural features:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action depends on the specific context of its application. For instance, in medicinal chemistry, this compound may interact with molecular targets such as enzymes or receptors, modulating their activity:
Molecular Targets and Pathways: The piperidine ring could bind to receptor sites, while the oxadiazole moiety may interact with protein active sites, leading to changes in cellular signaling pathways.
Comparison with Other Compounds:
Similar compounds include other 1,2,4-oxadiazole derivatives, which also exhibit a range of biological activities.
The uniqueness of this compound lies in its combined structural elements that offer a distinct profile in terms of reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole derivatives with varying substitutions on the oxadiazole ring.
Piperidine-containing compounds with different functional groups attached to the ring.
Phenylbutane-dione derivatives with other heterocyclic moieties.
By examining these aspects of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, we get a comprehensive understanding of its preparation, reactivity, applications, and uniqueness among similar compounds.
Eigenschaften
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-14-11-18-21-20(27-22-18)16-9-12-23(13-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVDHHJKQSFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)



![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)


![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)


